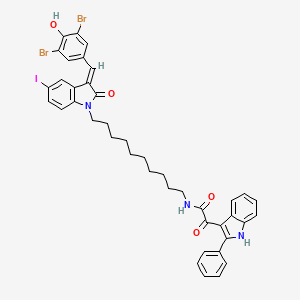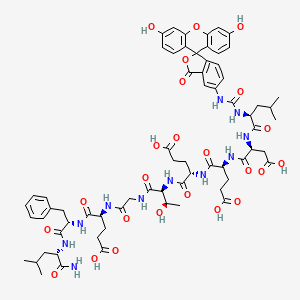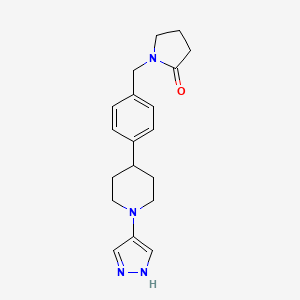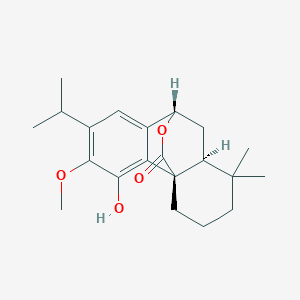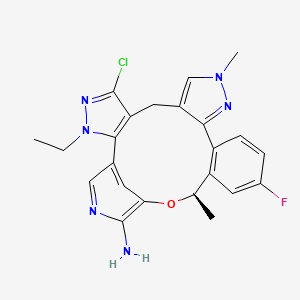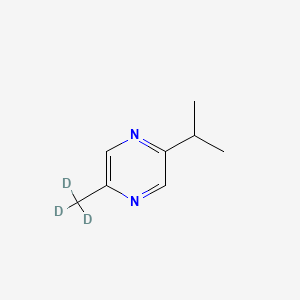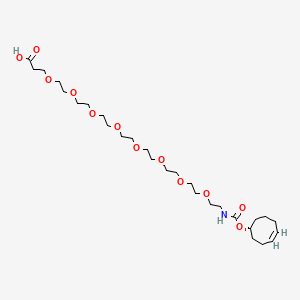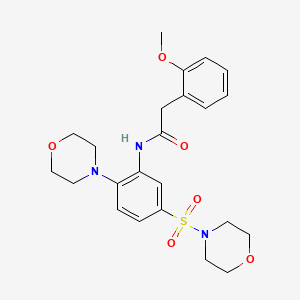![molecular formula C21H22FN5O2S B12377405 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mTOR inhibitor-10 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various cancers, making mTOR inhibitors valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through reactions such as cyclization or condensation.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity. This can involve reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of mTOR inhibitor-10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
mTOR inhibitor-10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific functional groups and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
mTOR inhibitor-10 has a wide range of scientific research applications, including:
Cancer Therapy: It is used to inhibit the mTOR pathway, which is often overactive in cancer cells, thereby reducing cell proliferation and promoting apoptosis.
Immunosuppression: mTOR inhibitors are used to suppress the immune response in organ transplantation and autoimmune diseases.
Aging and Longevity Research: mTOR inhibitors are studied for their potential to extend lifespan and delay age-related diseases by modulating cellular metabolism and autophagy.
Metabolic Disorders: They are investigated for their role in treating metabolic disorders such as diabetes and obesity by regulating insulin signaling and glucose metabolism.
Mechanism of Action
mTOR inhibitor-10 exerts its effects by binding to the mTOR complex, specifically mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This binding inhibits the kinase activity of mTOR, leading to reduced phosphorylation of downstream targets such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1. This inhibition results in decreased protein synthesis, cell growth, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: A natural product that inhibits mTOR by forming a complex with the intracellular protein FKBP12.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
mTOR inhibitor-10 is unique in its dual inhibition of both mTORC1 and mTORC2, providing a broader spectrum of activity compared to first-generation mTOR inhibitors like rapamycin, which primarily targets mTORC1 . This dual inhibition is advantageous in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .
Properties
Molecular Formula |
C21H22FN5O2S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H22FN5O2S/c22-8-9-23-21(28)24-14-3-1-13(2-4-14)19-25-17-7-10-30-18(17)20(26-19)27-11-15-5-6-16(12-27)29-15/h1-4,7,10,15-16H,5-6,8-9,11-12H2,(H2,23,24,28) |
InChI Key |
RRNFUKFNHGBQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



